molecular formula C7H16O B156742 2,3-Dimethyl-1-pentanol CAS No. 10143-23-4

2,3-Dimethyl-1-pentanol

Cat. No. B156742
CAS RN: 10143-23-4
M. Wt: 116.2 g/mol
InChI Key: MIBBFRQOCRYDDB-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-pentanol is a chemical compound with the molecular formula C7H16O . It is a clear colorless liquid and is slightly soluble in water .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-1-pentanol can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them .


Chemical Reactions Analysis

As an alcohol, 2,3-Dimethyl-1-pentanol can undergo a variety of chemical reactions. It can generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents . It can also react with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents can convert it to aldehydes or ketones .


Physical And Chemical Properties Analysis

2,3-Dimethyl-1-pentanol has a molecular weight of 116.2013 . It is slightly soluble in water and can generate flammable and/or toxic gases when combined with certain substances .

Scientific Research Applications

Biofuel Research

2,3-Dimethyl-1-pentanol has been studied in the context of biofuel research. Pentanol isomers, including 2,3-Dimethyl-1-pentanol, are considered a useful class of chemicals with potential application as biofuels. They are produced as by-products of microbial fermentations and can be enhanced through metabolic engineering for improved production efficiency (Cann & Liao, 2009).

Chemical Properties and Reactions

Research has delved into the dimerization processes and chemical properties of similar pentanol isomers. Studies using IR spectroscopy have examined the dimerization of these compounds in various solvents, providing insights into their chemical behavior and the influence of bulky sidechains on their self-association (Chen, Wu, & Kao, 2004). Hydrogen bonding in sterically hindered alcohols like 2,3-Dimethyl-1-pentanol has also been a focus, with research using spectroscopic methods to study these interactions (Becker, Tucker, & Rao, 1977).

Catalysis and Chemical Reactions

The compound has been involved in studies on isomerization and dehydrocyclization of hydrocarbons, exploring its behavior in the presence of catalysts like Pt–Al2O3 (Parayre, Amir-Ebrahimi, Gault, & Frennet, 1980). Additionally, research has been conducted on the deoxygenation of epoxides to alkenes using molybdenum-based catalysts, where secondary alcohols like 2,3-Dimethyl-1-pentanol play a role (Robertson & Srivastava, 2017).

Fuel and Engine Performance

There is significant research on the use of pentanol isomers in diesel engines, studying their influence on engine performance and emissions. Experiments have been conducted to evaluate the effects of blending diesel with pentanol, including 2,3-Dimethyl-1-pentanol, on the characteristics of emissions and power generation (Yilmaz & Atmanli, 2017).

Molecular Interactions

The compound's molecular interactions and conformational properties have been analyzed using NMR, IR, GC, and MS analyses. Such studies provide valuable insights into the structural and dynamic aspects of these molecules (Kodama et al., 1979).

Safety And Hazards

2,3-Dimethyl-1-pentanol can generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents . It’s important to handle this chemical with appropriate safety measures, including using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2,3-dimethylpentan-1-ol
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InChI

InChI=1S/C7H16O/c1-4-6(2)7(3)5-8/h6-8H,4-5H2,1-3H3
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InChI Key

MIBBFRQOCRYDDB-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C(C)CO
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Molecular Formula

C7H16O
Record name 2,3-DIMETHYL-1-PENTANOL
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DSSTOX Substance ID

DTXSID1025142
Record name 2,3-Dimethyl-1-pentanol
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Molecular Weight

116.20 g/mol
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Physical Description

2,3-dimethyl-1-pentanol is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO]
Record name 2,3-DIMETHYL-1-PENTANOL
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Record name 2,3-Dimethyl-1-pentanol
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Boiling Point

311 to 313 °F at 760 mmHg (NTP, 1992)
Record name 2,3-DIMETHYL-1-PENTANOL
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Flash Point

142 °F (NTP, 1992), 61 °C
Record name 2,3-DIMETHYL-1-PENTANOL
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Solubility

1 to 5 mg/mL at 72.5 °F (NTP, 1992)
Record name 2,3-DIMETHYL-1-PENTANOL
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Density

0.839 at 73.9 °F (NTP, 1992) - Less dense than water; will float
Record name 2,3-DIMETHYL-1-PENTANOL
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Vapor Pressure

1 mmHg at 122 °F ; 20 mmHg at 158 °F; 60 mmHg at 203 °F (NTP, 1992)
Record name 2,3-DIMETHYL-1-PENTANOL
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Product Name

2,3-Dimethyl-1-pentanol

CAS RN

10143-23-4
Record name 2,3-DIMETHYL-1-PENTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
38
Citations
C Bevan - Patty's toxicology, 2001 - Wiley Online Library
This chapter reviews linear and branched C 7 to C 18 monohydric aliphatic alcohols, as well as aromatic, alicyclic, aliphatic unsaturated, and aliphatic halogenated alcohols. The CAS …
Number of citations: 8 onlinelibrary.wiley.com
M Chastrette, D Cretin, E Aïdi - Journal of Chemical Information …, 1996 - ACS Publications
Structure−odor relationships were established for a sample of 99 aliphatic alcohols using a three-layer backpropagation neural network. The molecular structure was described using a …
Number of citations: 59 pubs.acs.org
M Suely Madruga… - … Symposium on Tropical …, 2004 - actahort.org
The determination of aroma compounds in food products is quite complex as most of the volatile compounds responsible for characteristic aroma are present in very small …
Number of citations: 0 www.actahort.org
M de Sousa Galvão, N Narain, MSP dos Santos… - Food Research …, 2011 - Elsevier
The umbu fruit is appreciated in north and northeast region of Brazil mainly because of its refreshing and acidic flavor. The objective of this work was to determine the volatile …
Number of citations: 59 www.sciencedirect.com
A Khajeh, H Modarress - Journal of chemometrics, 2011 - Wiley Online Library
Several types of descriptors were used to derive quantitative structure–property relationship (QSPR) for prediction of surface tension of 142 alcohols at 298.15 K. Genetic function …
S Siddiquee, BE Cheong, K Taslima… - Journal of …, 2012 - academic.oup.com
A simple, fast, repeatable and less laborious sample preparation protocol was developed and applied for the analysis of biocontrol fungus Trichoderma harzianum strain FA1132 by …
Number of citations: 175 academic.oup.com
MF King, BL Hamilton, MA Matthews… - Journal of Agricultural …, 1993 - ACS Publications
The purpose of this study was to identify the volatiles in raw beef that were isolated using supercritical carbon dioxide (SC-CO2) extraction. The extraction produced two kinds of samples…
Number of citations: 59 pubs.acs.org
C Liu, P Yang, H Wang, H Song - Lwt, 2022 - Elsevier
Yogurt is widely acknowledged as a healthy dairy product with unique aroma. However, the changes in the odor compounds often affect the storage and shelf life of yogurt. Besides, the …
Number of citations: 37 www.sciencedirect.com
WPL Carter - California Air Resources Board Contract, 2009 - Citeseer
The table of maximum incremental reactivity (MIR) values for quantifying relative ground-level ozone impacts of volatile organic compounds (VOCs), and its associated uncertainty …
Number of citations: 291 citeseerx.ist.psu.edu
W Noé, S Murhekar, A White, C Davis… - Journal de Mycologie …, 2019 - Elsevier
Objective Syzygium australe (HL Wnddl. ex. Link) B. Hyland, Syzygium luehmannii (F. Muell.) LAS Johnson, Syzygium jambos L. (Alston), Terminalia ferdinandiana Exell. and …
Number of citations: 20 www.sciencedirect.com

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